molecular formula C7H18Cl2N2O B2787319 2-(piperazin-2-yl)propan-2-ol 2HCl CAS No. 1940166-68-6

2-(piperazin-2-yl)propan-2-ol 2HCl

Cat. No.: B2787319
CAS No.: 1940166-68-6
M. Wt: 217.13
InChI Key: HGZHFQRHNUAMJB-UHFFFAOYSA-N
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Description

2-(Piperazin-2-yl)propan-2-ol 2HCl is a hydrochlorinated derivative of piperazine, characterized by a central piperazine ring substituted with a propan-2-ol group at the 2-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Piperazine derivatives are widely utilized in pharmaceutical chemistry due to their versatility as building blocks for drug candidates, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and receptor modulators .

Properties

IUPAC Name

2-piperazin-2-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHFQRHNUAMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNCCN1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Piperazin-2-yl)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its piperazine moiety, which is known for its interactions with various neurotransmitter systems, particularly serotonin receptors. This article explores the biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(piperazin-2-yl)propan-2-ol 2HCl is represented as follows:

C5H13Cl2N3O\text{C}_5\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}

This compound exists as a dihydrochloride salt, enhancing its solubility in water, which is crucial for its pharmacological applications.

Mechanisms of Biological Activity

The biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl primarily stems from its interaction with neurotransmitter systems:

  • Serotonin Receptor Interaction : Piperazine derivatives are often studied for their affinity towards serotonin receptors (5-HT receptors). Research indicates that compounds similar to 2-(piperazin-2-yl)propan-2-ol exhibit significant binding affinity to these receptors, suggesting potential psychoactive properties that could be beneficial in treating mood disorders and anxiety .
  • Neurotransmitter Modulation : The compound may also influence other neurotransmitter systems, including dopamine and norepinephrine pathways, which are critical in various neuropsychiatric conditions .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 2-(piperazin-2-yl)propan-2-ol 2HCl:

Biological Activity Mechanism Reference
Serotonin Receptor AgonismModulates serotonin levels, potentially alleviating anxiety and depression symptoms
Antimicrobial PropertiesEffective against certain bacterial strains
Neuroprotective EffectsMay protect neuronal cells from damage

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of piperazine derivatives, including 2-(piperazin-2-yl)propan-2-ol:

  • Antimicrobial Activity : A study highlighted the effectiveness of piperazine derivatives in controlling refractory microbial diseases by targeting bacterial cell membranes. These findings suggest that 2-(piperazin-2-yl)propan-2-ol could be a candidate for developing new antimicrobial agents.
  • Psychoactive Properties : Research on similar piperazine compounds indicates they may possess psychoactive effects through serotonin receptor modulation. This property makes them potential candidates for treating mood disorders such as depression and anxiety .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of piperazine derivatives have shown promise in protecting neurons from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 2-(piperazin-2-yl)propan-2-ol 2HCl:

Compound Name Key Structural Features Functional Groups Applications/Activities Reference
2-(Piperazin-2-yl)propan-2-ol 2HCl Piperazine ring + propan-2-ol (2-position) Alcohol, secondary amine (salt) Pharmaceutical intermediate N/A
(S)-2-(Piperazin-2-yl)acetonitrile diHCl Piperazine ring + acetonitrile (2-position) Nitrile, secondary amine (salt) Synthetic intermediate for drug discovery
BADGE·2HCl Bisphenol A-derived dichlorinated ether Chlorinated hydroxypropyl ether Industrial resin monomer, environmental contaminant
(2R,S)-1-(Indolyloxy)propan-2-ol derivatives Propan-2-ol linked to indole/phenoxy groups Alcohol, ether, amine Antiarrhythmic, β-adrenoceptor modulation

Key Observations :

  • Hydrophilicity : The propan-2-ol group in the target compound likely increases hydrophilicity compared to the nitrile group in (S)-2-(Piperazin-2-yl)acetonitrile diHCl, which may reduce solubility in polar solvents .

Physicochemical Properties

While exact data for 2-(piperazin-2-yl)propan-2-ol 2HCl is unavailable, comparisons can be inferred from analogs:

Property 2-(Piperazin-2-yl)propan-2-ol 2HCl (Predicted) (S)-2-(Piperazin-2-yl)acetonitrile diHCl BADGE·2HCl BPF (Bisphenol F)
LogP (Lipophilicity) ~1.5–2.5 (moderately hydrophilic) ~0.8–1.5 (less hydrophilic due to nitrile) 4.6 2.9
pKa ~7.5–9.0 (amine protonation) ~7.0–8.5 Not reported 7.55 (phenolic OH)
Solubility High (due to HCl salt) Moderate Low (non-polar) Low

Notes:

  • The hydrochloride salt form of the target compound enhances aqueous solubility, a critical feature for drug formulation .
  • BADGE·2HCl’s high logP (4.6) reflects its lipophilic nature, linked to bioaccumulation risks in environmental matrices .

Pharmacological and Industrial Relevance

  • Antiarrhythmic Propan-2-ol Derivatives: Compounds like (2R,S)-1-(indolyloxy)propan-2-ol exhibit β-adrenoceptor binding and antiarrhythmic activity .
  • Environmental Impact : BADGE·2HCl and its derivatives are regulated due to endocrine-disrupting properties, unlike piperazine-based compounds, which are typically designed for biodegradability .
  • Synthetic Utility : Piperazine nitriles (e.g., (S)-2-(Piperazin-2-yl)acetonitrile diHCl) serve as precursors for antiviral or CNS drugs, suggesting comparable utility for the target compound .

Analytical Methods

The quantification of similar compounds employs advanced chromatographic techniques:

  • HPLC-MS/MS : Used for BADGE·2HCl detection in food matrices (LOQ: 10.0 µg/kg) .
  • HPLC with Fluorescence Detection: Applied to bisphenols in biological fluids (e.g., amniotic fluid), suggesting applicability for polar piperazine derivatives .

Data Gaps and Limitations :

  • Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Environmental and toxicological profiles require empirical validation.

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